1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-

Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemistry

Biphenyl derivatives are compounds where the basic biphenyl structure has been functionalized with various chemical groups. This functionalization is crucial as the parent biphenyl molecule is relatively non-reactive. bohrium.com The addition of functional groups transforms the biphenyl core into a versatile platform for constructing complex molecules with tailored properties.

In materials science , the rigid and elongated nature of the biphenyl unit is exploited in the design of liquid crystals, which are essential components of modern display technologies. Furthermore, biphenyl derivatives are integral to the development of organic light-emitting diodes (OLEDs), where they serve as fluorescent layers, contributing to the efficiency and color purity of the devices. Their thermal stability also makes them suitable for use as heat transfer fluids and as monomers for high-performance polymers like poly(ether sulfone)s and epoxy resins, which are valued for their mechanical strength and resistance to high temperatures.

In medicinal chemistry and pharmaceuticals , the biphenyl moiety is a privileged scaffold found in numerous biologically active compounds and approved drugs. Its ability to position functional groups in a specific three-dimensional orientation allows for precise interactions with biological targets such as enzymes and receptors. Biphenyl-containing drugs have been developed for a wide range of therapeutic applications, including anti-inflammatory, antihypertensive, and antimicrobial agents. The investigation of biphenyl derivatives continues to be a vibrant area of research for discovering new therapeutic agents. bohrium.com

The utility of biphenyl derivatives also extends to synthetic organic chemistry , where they serve as indispensable intermediates and ligands in catalysis. rsc.orgbohrium.com The development of cross-coupling reactions, such as the Suzuki-Miyaura reaction, has made the synthesis of complex substituted biphenyls highly efficient, further expanding their accessibility and application in academic and industrial research.

Overview of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- in Academic Research

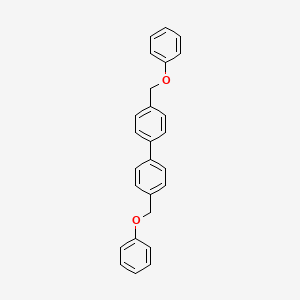

Within the vast family of biphenyl derivatives, 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- is a specific compound that serves primarily as a versatile building block or intermediate in the synthesis of more complex molecules. Its structure features the core biphenyl unit symmetrically functionalized at the 4 and 4' positions with phenoxymethyl (B101242) ether groups. This structure imparts a combination of rigidity from the biphenyl core and flexibility from the ether linkages.

Chemical Identity of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-

| Identifier | Value |

|---|---|

| IUPAC Name | 4,4'-bis(phenoxymethyl)-1,1'-biphenyl |

| Molecular Formula | C28H26O2 |

| Molecular Weight | 394.51 g/mol |

| Structure | A central 1,1'-biphenyl core with -CH2-O-C6H5 groups attached at the 4 and 4' positions. |

Synthesis

Synthesis Reaction

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| 4,4'-bis(chloromethyl)-biphenyl (BCMB) | Sodium Phenoxide | Williamson Ether Synthesis | 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- |

Role in Academic Research

The academic interest in 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- stems from its utility as a precursor for creating advanced functional materials. While direct applications of the compound itself are not extensively documented, its role as a synthetic intermediate is crucial.

One of the most significant areas of research is its use in the development of high-performance polymers. The core structure of this compound is an ideal backbone for creating monomers used in polymerization reactions. For example, derivatives of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- have been synthesized to create novel diamine monomers, such as 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl. researchgate.net This diamine is subsequently polymerized with various dianhydrides to produce a new series of polyimides. researchgate.net These resulting polymers exhibit exceptionally high thermal stability, with decomposition temperatures starting around 400°C, making them suitable for applications in aerospace and electronics where materials must withstand extreme conditions. researchgate.net

Furthermore, the broader class of (phenoxymethyl) biphenyl structures has been explored in medicinal chemistry. Studies on related compounds, such as ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides, have shown potential for enzyme inhibition, indicating that the phenoxymethyl biphenyl motif can be a valuable scaffold for designing biologically active agents. nih.gov While not a direct application of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-, this research highlights the potential for its derivatives to be investigated for therapeutic purposes. The compound's primary role remains that of a foundational molecule, enabling chemists to build and explore new functional materials and potential pharmaceuticals. ecust.edu.cnresearchgate.net

Structure

3D Structure

Properties

CAS No. |

63405-62-9 |

|---|---|

Molecular Formula |

C26H22O2 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

1-(phenoxymethyl)-4-[4-(phenoxymethyl)phenyl]benzene |

InChI |

InChI=1S/C26H22O2/c1-3-7-25(8-4-1)27-19-21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-28-26-9-5-2-6-10-26/h1-18H,19-20H2 |

InChI Key |

XYLMFSTYADTPPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CC=C(C=C3)COC4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Transformations and Derivative Chemistry of 1,1 Biphenyl, 4,4 Bis Phenoxymethyl

Nucleophilic Substitution Reactions at the Phenoxymethyl (B101242) Groups

The ether linkages in 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- are susceptible to cleavage under acidic conditions, a classic example of nucleophilic substitution at a benzylic position. The reaction is initiated by the protonation of the ether oxygen, which transforms the phenoxy group into a good leaving group (a neutral phenol (B47542) molecule). Subsequently, a nucleophile can attack the benzylic carbon. ucalgary.calibretexts.orgchemistrysteps.com

For instance, treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) leads to the cleavage of the C-O bond. This reaction proceeds via a nucleophilic attack by the halide ion on the benzylic carbon. Depending on the reaction conditions, this can occur through either an SN1 or SN2 mechanism. The stability of the resulting benzylic carbocation would favor an SN1 pathway. This cleavage would yield 4,4'-bis(halomethyl)biphenyl and phenol. ucalgary.calibretexts.org

The general mechanism for the acid-catalyzed cleavage is as follows:

Protonation of the ether oxygen: This step makes the phenoxy group a better leaving group.

Nucleophilic attack: A halide ion (Br- or I-) attacks the benzylic carbon, displacing the phenol molecule.

This reactivity allows for the conversion of the phenoxymethyl groups into other functionalities, providing a pathway for further derivatization.

Development of Novel Biphenyl (B1667301) Derivatives

The symmetric nature of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- makes it an excellent starting material for the synthesis of more complex molecules, including mono-functionalized derivatives, components of supramolecular assemblies, and compounds bearing heterocyclic moieties.

Achieving selective mono-functionalization of a symmetric difunctional molecule is a significant challenge in synthetic chemistry. Strategies to favor mono-substitution often involve using a sub-stoichiometric amount of the reagent or leveraging statistical separation of the reaction products (di-substituted, mono-substituted, and unreacted starting material). In the context of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-, a controlled reaction with a nucleophile under carefully managed conditions could potentially yield a mono-substituted product, 4-(phenoxymethyl)-4'-(functionalized methyl)biphenyl. The synthesis of unsymmetrical biphenyls is of considerable interest for developing molecules with specific biological activities or material properties. nih.gov

The flexible yet defined structure of the 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- scaffold makes it an attractive building block for supramolecular chemistry. By modifying the terminal phenoxy groups or the biphenyl core, this molecule can be incorporated into larger, self-assembling systems such as macrocycles and supramolecular polymers. For example, the introduction of recognition motifs or reactive end groups can enable the formation of complex architectures through non-covalent interactions or covalent bond formation. Biphenyl-based monomers are known to participate in the formation of supramolecular polymers, where control over the monomer structure influences the properties of the resulting assembly. google.comnih.gov The synthesis of both symmetric and unsymmetric macrocycles from flexible building blocks has been demonstrated, providing a pathway for creating complex molecular cages and rings from derivatives of this biphenyl compound. researchgate.net

Heterocyclic compounds are of great importance in medicinal chemistry and materials science. The 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- framework can be modified to include heterocyclic units. A common strategy involves converting the benzylic positions into more reactive intermediates. For example, the phenoxymethyl groups can be converted to chloromethyl or bromomethyl groups, as seen in the synthesis of the parent compound from 4,4'-bis(chloromethyl)-biphenyl. nih.gov These haloalkyl groups can then undergo nucleophilic substitution with nitrogen-containing nucleophiles to introduce heterocycles.

A notable example is the synthesis of triazole-containing biphenyl derivatives. Starting from 4,4'-bis(azidomethyl)biphenyl, which can be synthesized from the corresponding bis(halomethyl)biphenyl, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction can be employed to introduce triazole rings. This approach has been used to synthesize compounds like 4,4'-Bis(1,2,4-triazol-1-ylmethyl)biphenyl, a molecule that serves as a building block for coordination polymers. researchgate.net This demonstrates a viable route for incorporating heterocyclic moieties onto the biphenyl scaffold starting from a closely related precursor.

Table 1: Examples of Heterocyclic Derivatives from Biphenyl Precursors

| Biphenyl Precursor | Reagents and Conditions | Resulting Heterocyclic Derivative | Reference |

|---|---|---|---|

| 4,4'-bis(azidomethyl)biphenyl | Terminal Alkyne, Copper(I) catalyst | Bis(1,2,3-triazolyl)biphenyl | nih.govnih.gov |

| 4,4'-bis(chloromethyl)biphenyl | 1,2,4-Triazole, Base | 4,4'-Bis(1,2,4-triazol-1-ylmethyl)biphenyl | researchgate.net |

Cross-Coupling Reactions for Biphenyl Core Functionalization

While the phenoxymethyl groups offer sites for derivatization, the biphenyl core itself can also be functionalized, typically through cross-coupling reactions. To make the aromatic rings amenable to such reactions, they must first be substituted with a suitable leaving group, most commonly a halogen like bromine or iodine.

The phenoxymethyl groups are ortho-, para-directing and activating for electrophilic aromatic substitution. Therefore, halogenation of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- is expected to occur at the positions ortho to the phenoxymethyl substituents. Selective mono-bromination of activated aromatic rings can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. nih.govjcsp.org.pk

Once halogenated, the resulting halo-biphenyl derivative can undergo various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halogenated biphenyl with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for synthesizing more complex, unsymmetrical biaryl compounds. google.commdpi.comgre.ac.ukacs.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the halogenated biphenyl with a terminal alkyne, leading to the formation of an alkynylated biphenyl derivative. This introduces a rigid, linear acetylene (B1199291) linker into the molecular structure. nih.govresearchgate.net

These cross-coupling reactions significantly expand the chemical space accessible from the 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- scaffold, allowing for the synthesis of a wide array of complex organic molecules with potential applications in various fields.

Table 2: Common Cross-Coupling Reactions for Biphenyl Functionalization

| Reaction | Coupling Partners | Catalyst System | Resulting Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid/Ester | Pd(0) catalyst, Base | Biaryl/Styrene | google.comgre.ac.ukacs.orglibretexts.org |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl Alkyne | nih.govresearchgate.net |

Role of 1,1 Biphenyl, 4,4 Bis Phenoxymethyl in Polymer Science and Advanced Materials

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The ability to pre-design the geometry of the building blocks, or linkers, allows for precise control over the pore size and chemical environment within the framework. tcichemicals.com Biphenyl-based molecules are attractive candidates for COF linkers due to their rigidity and linear geometry, which facilitate the formation of ordered, porous structures.

A specific example is the synthesis of a Covalent Triazine Framework (CTF), a subclass of COFs, through the Friedel-Crafts alkylation of biphenyl (B1667301) and cyanuric chloride. nih.gov The resulting material, CTF-biphenyl, was used as a filler in a polyimide matrix to create mixed-matrix membranes for gas separation. nih.gov The inclusion of the biphenyl-based CTF significantly increased the CO2 permeability of the membrane while maintaining its CO2/CH4 selectivity. nih.gov This demonstrates how the defined structure of biphenyl-based linkers can be leveraged to create functional porous materials for specific applications.

Design of Anisotropic Networks and Liquid Crystalline Thermosets (LCTs)

The rigid, rod-like shape of the biphenyl unit makes it a mesogen—a fundamental component of liquid crystals. semanticscholar.orgresearchgate.net When incorporated into polymer chains, these mesogenic units can induce self-assembly into ordered, anisotropic phases, leading to the formation of Liquid Crystalline Polymers (LCPs). If these polymers are cross-linked, they form Liquid Crystalline Thermosets (LCTs), which combine the ordered structure of liquid crystals with the robust network of a thermoset.

Epoxy monomers containing a biphenyl mesogen have been synthesized to create LCTs. scispace.com While the monomer itself may not be liquid crystalline, the property can emerge during the curing reaction with a suitable agent, leading to the development of ordered structures, such as a smectic-like phase. scispace.com Biphenyl epoxy resins have been specifically investigated for applications like low-shrinkage dental restorative nanocomposites. nih.gov In these materials, the resin expands during polymerization due to an order-to-disorder transition, which helps to counteract polymerization shrinkage—a major issue in dental composites. nih.gov The incorporation of a liquid crystalline biphenyl epoxy resin has been shown to improve hardness, flexural modulus, and reduce water absorption. nih.gov

Applications in Composite Materials and Functional Coatings

The superior thermal stability and mechanical strength imparted by the biphenyl structure make its derivatives highly suitable for advanced composite materials and functional coatings. Biphenyl-type epoxy resins are particularly noteworthy in this area.

These resins are used as matrix materials for carbon fiber-reinforced composites. The introduction of the biphenyl structure into the epoxy network results in a higher glass transition temperature and improved thermal stability, which translates to high tensile and shear properties for the composite, even at elevated temperatures. researchgate.net In the electronics industry, biphenyl epoxy resins are used for semiconductor encapsulation. google.com Their properties provide high reliability and resistance to warping, which is crucial for modern packaging technologies like Ball Grid Arrays (BGA). google.com The combination of a biphenyl epoxy resin with a naphthalene-containing phenolic curing agent and an inorganic filler results in a composition with good moldability and performance. google.com

Advanced Characterization Techniques for 1,1 Biphenyl, 4,4 Bis Phenoxymethyl and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental for elucidating the molecular structure of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- and its derivatives. Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure by identifying the chemical environment of hydrogen and carbon atoms, respectively. For a derivative like 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl, specific chemical shifts (δ) are observed that correspond to its distinct molecular fragments. researchgate.net

In the ¹H NMR spectrum, the protons of the biphenyl (B1667301) group typically appear as multiplets in the aromatic region (around 7.5-7.7 ppm). The protons of the methylene (B1212753) bridge (-CH₂-) adjacent to the ether oxygen would produce a characteristic singlet peak around 5.1 ppm. The protons on the phenoxy rings also appear in the aromatic region, with their exact shifts influenced by the substituent groups. researchgate.net

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbons of the biphenyl rings, the methylene bridges, and the phenoxy groups resonate at distinct chemical shifts, allowing for a complete structural assignment. researchgate.net

Interactive Data Table: Representative ¹H NMR Data for a Biphenyl Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Biphenyl (aromatic) | 7.65 | Doublet |

| Biphenyl (aromatic) | 7.50 | Doublet |

| Phenoxy (aromatic) | 6.85 | Doublet |

| Phenoxy (aromatic) | 6.65 | Doublet |

| Methylene (-O-CH₂-Ar) | 5.10 | Singlet |

Note: Data is based on the closely related compound 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl and is illustrative for the core structure. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- and its derivatives would exhibit several characteristic absorption bands.

Key expected vibrations include:

C-H stretching from the aromatic rings and methylene groups, typically appearing around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Aromatic C=C stretching vibrations, which are characteristic of the biphenyl and phenyl rings, are observed in the 1600-1450 cm⁻¹ region.

The most indicative peak for this structure is the asymmetric C-O-C (ether) stretching , which would appear as a strong band in the range of 1250-1200 cm⁻¹. researchgate.net

=C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Interactive Data Table: Typical FTIR Absorption Bands for Biphenyl Ether Structures

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1250 - 1200 |

| Aromatic C-H | Out-of-plane Bending | 900 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Biphenyl and its derivatives typically show strong absorption bands in the ultraviolet region due to π → π* transitions of the conjugated aromatic system. The parent biphenyl molecule exhibits a strong absorption maximum (λ_max) around 250 nm. The presence of the phenoxymethyl (B101242) substituents is expected to cause a slight red shift (bathochromic shift) in the absorption maximum due to the extension of the conjugated system through the ether oxygen atoms. The exact position and intensity of the absorption bands would be sensitive to the solvent and the specific substituents on the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. The fragmentation pattern would likely involve cleavage of the benzylic ether bond (the C-O bond between the methylene group and the phenoxy group), which is a common fragmentation pathway for such structures. This would lead to the formation of stable fragment ions, such as the biphenylmethyl cation, providing further structural confirmation.

X-ray Diffraction Studies for Solid-State Structure Elucidation

For the related compound, 4,4'-bis((4-nitrophenoxy)methyl)-1,1'-biphenyl, single-crystal XRD studies revealed a monoclinic crystal system with the space group P-1. researchgate.net Such studies show that the biphenyl core is typically not perfectly planar in the solid state, with a certain torsion angle between the two rings. The crystal packing is governed by intermolecular interactions such as van der Waals forces and, in the case of substituted derivatives, potentially hydrogen bonding or π-π stacking.

Wide-Angle X-ray Diffraction (WAXRD) is used for analyzing the crystallinity of polymeric materials derived from these monomers. Polymers synthesized from biphenyl-containing monomers can range from completely amorphous to semi-crystalline, which significantly impacts their mechanical and thermal properties. WAXRD patterns of amorphous polymers show broad halos, whereas semi-crystalline materials exhibit sharp diffraction peaks superimposed on the amorphous halo. researchgate.net

Interactive Data Table: Representative Crystallographic Data for a Biphenyl Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P-1 |

| a (Å) | 9.87 |

| b (Å) | 10.55 |

| c (Å) | 12.01 |

| α (°) | 85.3 |

| β (°) | 75.6 |

| γ (°) | 70.2 |

| Volume (ų) | 1145 |

Note: Data is for the precursor 4,4'-bis((4-nitrophenoxy)methyl)-1,1'-biphenyl and serves as an example for this class of compounds. researchgate.net

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for assessing the thermal stability and phase transitions of materials.

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). For amorphous polymers, the Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. For semi-crystalline polymers, both a Tg and a Tm are observed. The high rigidity of the biphenyl unit contributes to high glass transition temperatures in polymers, which is desirable for high-performance applications. Polyamides and polyimides containing similar biphenyl structures often exhibit Tg values well above 200 °C. psu.edu

Interactive Data Table: Thermal Properties of Polymers Derived from a Biphenyl Monomer

| Polymer Type | T₅ (°C, N₂) | Glass Transition Temp. (Tg, °C) |

| Polyimide Derivative 1 | 516 | >250 |

| Polyimide Derivative 2 | 459 | >250 |

| Copolyimide Derivative 1 | 538 | >260 |

| Copolyimide Derivative 2 | 496 | >260 |

Morphological Studies of Biphenyl-Derived Materials

The morphology, or microstructure, of materials derived from 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-, particularly polymers, plays a crucial role in determining their bulk properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the primary techniques used for these investigations.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography of a material with high magnification. It can reveal information about the texture, porosity, and phase distribution in polymer blends or composites. For instance, in polymer films cast from solution, SEM can be used to assess surface smoothness and the presence of any defects. For fracture surfaces of molded parts, SEM analysis can help determine the failure mechanism (e.g., brittle vs. ductile fracture).

Transmission Electron Microscopy (TEM)

TEM provides even higher resolution images than SEM and is used to study the internal structure or morphology of a material. To be analyzed by TEM, samples must be ultra-thin. This technique is particularly useful for visualizing the phase-separated morphology of polymer blends or block copolymers at the nanoscale. It can reveal the size, shape, and distribution of different phases, which is critical for understanding and optimizing the mechanical and optical properties of the material. For biphenyl-containing polymers, TEM can be used to study the degree of ordering and the formation of crystalline domains within an amorphous matrix.

The morphological characteristics are highly dependent on the final material form (e.g., film, fiber, molded part) and the processing conditions used. The inherent rigidity of the biphenyl unit can influence chain packing and ordering, leading to complex and varied morphologies.

Computational Chemistry and Theoretical Investigations of 1,1 Biphenyl, 4,4 Bis Phenoxymethyl Systems

Molecular Dynamics Simulations for Conformational Analysis and Host-Guest Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-, MD simulations can elucidate its conformational landscape and its potential to engage in host-guest interactions.

Furthermore, MD simulations are instrumental in exploring host-guest chemistry. By simulating 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- in the presence of potential guest molecules, it is possible to assess the stability of the resulting complexes. These simulations can provide detailed information on the binding modes, interaction energies, and the role of solvent in the association process. Such insights are invaluable for the design of novel supramolecular assemblies and functional materials. For instance, a study on a related biphenyl (B1667301) derivative, 4,4'-bis(diphenylhydroxymethyl)biphenyl, utilized MD simulations to understand its interaction with acetone (B3395972) as a guest molecule, revealing the dynamics of hydrogen bond formation and the thermal motion of the guest within the host's cavity. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. For 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-, DFT calculations can provide a wealth of information about its electronic properties and reactivity.

DFT calculations can determine the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical indicators of chemical reactivity and kinetic stability. researchgate.net A larger HOMO-LUMO gap generally implies higher stability. researchgate.net The distribution of these orbitals across the molecule can indicate the likely sites for nucleophilic and electrophilic attack.

Moreover, DFT is extensively used to calculate the energetics of chemical reactions. By computing the energies of reactants, transition states, and products, it is possible to determine reaction barriers and reaction enthalpies. This information is vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations involving 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-. For example, DFT has been successfully applied to study the electronic structure and predict molecular parameters for other complex biphenyl derivatives. worktribe.com

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Dipole Moment | 2.1 D |

Computational Modeling of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Intermolecular interactions are fundamental to understanding the properties of molecular solids, liquids, and biological systems. gatech.edu For 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-, computational modeling can quantify the nature and strength of non-covalent interactions such as hydrogen bonding and π-π stacking.

While 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- itself does not have traditional hydrogen bond donors, the oxygen atoms of the phenoxymethyl (B101242) groups can act as hydrogen bond acceptors. Computational models can predict the geometry and energy of hydrogen bonds formed with potential donor molecules in its environment.

The aromatic rings of the biphenyl and phenoxy groups make π-π stacking a significant intermolecular interaction for this molecule. niscpr.res.in High-level quantum chemical calculations can be employed to accurately model these interactions, which are crucial for determining the crystal packing and the structure of aggregates in solution. researchgate.net These computational methods help in understanding how substituent changes can affect the strength and geometry of these interactions. gatech.edu

| Interaction Type | Interaction Energy (kcal/mol) | Typical Distance (Å) |

|---|---|---|

| π-π Stacking (Parallel Displaced) | -2.5 | 3.4 - 3.8 |

| CH-π Interaction | -1.5 | 2.5 - 3.0 |

Prediction of Molecular Planarity and Structural Conformations

The conformation of biphenyl derivatives is largely determined by the dihedral angle between the two phenyl rings, which results from a balance between steric repulsion and electronic conjugation. nih.govresearchgate.net Computational methods are essential for predicting the preferred conformations of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-.

Potential energy surface (PES) scans can be performed by systematically varying the dihedral angle of the biphenyl core and the torsional angles of the phenoxymethyl side chains. These calculations, often performed using DFT or other quantum mechanical methods, can identify the global and local energy minima, providing a detailed picture of the molecule's conformational preferences. The results of these studies can predict whether the molecule is likely to adopt a planar or a twisted conformation in its ground state. researchgate.net For many biphenyl systems, a twisted conformation is energetically favored to alleviate steric hindrance between the ortho-hydrogens of the two rings. researchgate.net

Theoretical Studies on Reaction Mechanisms and Catalysis

Theoretical studies can provide invaluable insights into the mechanisms of reactions involving 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- and its potential role in catalysis. By mapping out the entire reaction pathway, including the identification of transition states and intermediates, computational chemistry can elucidate complex reaction mechanisms that are difficult to probe experimentally.

For instance, if 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- were to be used as a ligand in a catalytic system, computational methods could be employed to study the structure of the catalyst-substrate complex, the mechanism of the catalytic cycle, and the factors controlling the catalyst's activity and selectivity. Theoretical investigations have been used to understand the catalytic hydrolysis of other complex molecules, providing a kinetic mathematical model for the reaction. researchgate.net These computational approaches can guide the design of more efficient catalysts and predict the outcomes of unknown reactions.

Structure Property and Structure Activity Relationship Studies of 1,1 Biphenyl, 4,4 Bis Phenoxymethyl Derivatives

Influence of Substituent Position and Linker Length on Material Properties

The material properties of polymers derived from 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- are profoundly influenced by the nature and position of substituents on the biphenyl (B1667301) and phenoxy rings, as well as the length and flexibility of the linker connecting the biphenyl units.

Substituents on the biphenyl core can significantly alter the polymer's thermal stability, solubility, and liquid crystalline behavior. For instance, introducing bulky side groups can disrupt chain packing, leading to increased solubility and a lower glass transition temperature (Tg). Conversely, polar substituents can enhance intermolecular forces, resulting in higher Tg and improved mechanical strength. The position of these substituents is also critical; for example, substitution at the 2 and 2' positions of the biphenyl unit can induce a twist in the biphenyl linkage, leading to a less linear and more soluble polymer. ntu.ac.uk

To illustrate these effects, consider the hypothetical data in the table below, which shows the impact of substituent and linker modification on the thermal properties of polymers derived from 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-.

| Derivative | Substituent on Biphenyl | Linker Modification | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |

|---|---|---|---|---|

| Polymer A | None | -CH2-O- | 180 | 450 |

| Polymer B | -CH3 at 2,2' | -CH2-O- | 165 | 440 |

| Polymer C | -CF3 at 3,3' | -CH2-O- | 195 | 460 |

| Polymer D | None | -(CH2)2-O- | 170 | 445 |

Correlating Molecular Structure with Polymer Performance Characteristics

The performance of polymers based on 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- is a direct consequence of their molecular architecture. By systematically modifying the structure, it is possible to fine-tune performance characteristics such as mechanical strength, thermal resistance, and optical properties.

The rigid biphenyl unit is known to contribute to high thermal stability and mechanical strength in polymers. psu.edu Aromatic polyethers containing biphenyl moieties, for instance, often exhibit excellent thermo-oxidative stability and toughness. psu.edu The incorporation of the 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- monomer into polymer backbones is expected to yield materials with high glass transition temperatures and good dimensional stability.

The nature of the polymer backbone, whether it be a polyether, polyester, or polyimide, will also play a crucial role. For example, incorporating the 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- unit into a polyimide backbone through reaction with a dianhydride would likely result in a polymer with exceptional thermal and chemical resistance. The choice of the co-monomer provides another avenue for property modulation.

The following interactive table presents hypothetical data correlating the molecular structure of different polymer types derived from 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- with key performance metrics.

| Polymer Type | Co-monomer | Tensile Strength (MPa) | Young's Modulus (GPa) | Solvent Resistance |

|---|---|---|---|---|

| Polyether | Bisphenol A | 85 | 2.5 | Good |

| Polyester | Terephthaloyl chloride | 110 | 3.2 | Excellent |

| Polyimide | Pyromellitic dianhydride | 130 | 3.8 | Excellent |

Rational Design of Biphenyl-Based Scaffolds for Specific Applications

The versatility of the 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- scaffold allows for the rational design of materials tailored for specific and demanding applications. By understanding the fundamental structure-property relationships, researchers can strategically design novel polymers with desired functionalities.

For applications requiring high-temperature stability, such as in the aerospace or electronics industries, the design would focus on creating a rigid polymer backbone with strong intermolecular interactions. This could be achieved by using co-monomers that are also aromatic and by introducing polar functional groups that promote hydrogen bonding or dipole-dipole interactions.

In the realm of liquid crystals, the linear and rigid nature of the biphenyl core is highly advantageous. ntu.ac.ukscilit.com By attaching mesogenic side groups to the phenoxymethyl (B101242) units, it is possible to design side-chain liquid crystalline polymers. The length and flexibility of the spacer connecting the mesogen to the polymer backbone, which in this case would be an extension of the phenoxymethyl linker, would be a critical design parameter for controlling the type of liquid crystalline phase and the transition temperatures.

For applications in gas separation membranes, the design would focus on creating a polymer with a high free volume. nih.gov This could be achieved by introducing bulky, contorted substituents on the biphenyl or phenoxy rings that prevent efficient chain packing, thereby creating larger interstitial spaces for gas molecules to permeate.

Insights from Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools that can provide deeper insights into the correlation between the molecular structure of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- derivatives and their properties. These models use statistical methods to relate chemical structures, described by molecular descriptors, to experimental data.

For polymers derived from 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-, QSPR models could be developed to predict properties such as glass transition temperature, thermal stability, and mechanical strength. Molecular descriptors could include constitutional indices (e.g., molecular weight), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO-LUMO gap).

A hypothetical QSPR model for predicting the glass transition temperature (Tg) of a series of polyethers based on substituted 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- might take the following form:

Tg = β₀ + β₁ (Molecular Weight) + β₂ (Wiener Index) + β₃ (Dipole Moment) + ε

Where β₀, β₁, β₂, and β₃ are regression coefficients determined from a training set of polymers with known Tg values, and ε is the error term.

Such models can accelerate the materials discovery process by allowing for the virtual screening of a large number of candidate structures and prioritizing the most promising ones for synthesis and experimental characterization. This approach enables a more efficient and targeted rational design of novel biphenyl-based materials with optimized properties.

Future Research Directions and Emerging Applications

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The primary industrial synthesis of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- and related compounds relies on the Williamson ether synthesis. ecust.edu.cn This method typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the case of the title compound, 4,4'-bis(chloromethyl)-biphenyl (BCMB) is used as the raw material. ecust.edu.cn While effective, traditional approaches are being re-evaluated to improve efficiency and align with green chemistry principles.

Future research is directed towards several key areas:

Catalytic Williamson Ether Synthesis (CWES): To circumvent the production of salt by-products and allow the use of less reactive, cheaper alkylating agents, high-temperature catalytic processes are being explored. acs.orgresearchgate.net This approach can increase the alkylating power of weak agents like alcohols and esters, potentially offering a more atom-economical route. acs.orgresearchgate.net

Solvent-Free and Phase-Transfer Catalysis: Moving away from volatile organic solvents is a major goal for sustainable chemistry. Research into solvent-free Williamson synthesis, using solid bases like potassium carbonate, has shown promise for efficient etherification of phenols. researchgate.net Phase-transfer catalysis is another avenue to improve reaction rates and yields in biphasic systems, reducing the need for harsh solvents and conditions.

Unconventional Gas-Phase Synthesis: While still in early research stages for complex molecules, unconventional low-temperature, gas-phase synthesis mechanisms are being discovered for core structures like biphenyl (B1667301) itself. rsc.org These radical-based pathways could one day inspire entirely new, solvent-free methods for producing functionalized biphenyls.

Table 1: Comparison of Synthetic Methodologies for Biphenyl Ether Synthesis

| Method | Advantages | Disadvantages | Sustainability Focus |

| Traditional Williamson Synthesis | High reliability, broad scope wikipedia.org | Stoichiometric use of base, salt by-product formation, often requires organic solvents masterorganicchemistry.com | Moderate |

| Catalytic Williamson Synthesis (CWES) | Uses weak alkylating agents, avoids salt production acs.orgresearchgate.net | Requires very high temperatures (>300 °C) acs.orgresearchgate.net | High (atom economy) |

| Solvent-Free Synthesis | Eliminates volatile organic solvents, simplified workup researchgate.net | May require specific solid supports or bases, potential for thermal degradation | High (reduced solvent waste) |

| Phase-Transfer Catalysis | Enhances reaction rates, useful for insoluble reactants | Requires a catalyst which may need to be separated from the product | Moderate to High |

Exploration of New Derivatization Pathways

The 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- molecule serves as a versatile scaffold. Its terminal phenyl rings are prime targets for functionalization, allowing for the creation of new monomers and molecules with specialized properties. A significant area of emerging research is the synthesis of novel diamines for use in high-performance polymers.

One promising derivatization pathway involves a two-step process:

Nitration: The terminal phenoxy groups are nitrated to produce 4,4'-bis((4-nitrophenoxy)methyl)-1,1'-biphenyl.

Reduction: The resulting dinitro compound is then reduced to yield the novel diamine monomer, 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl (B4AP). researchgate.net

This diamine serves as a crucial building block for new classes of polymers, such as polyimides, by reacting it with various dianhydrides. researchgate.net This pathway opens the door to a wide range of derivatives by modifying the functional groups on the phenoxy rings, leading to materials with tailored solubility, processing characteristics, and final properties.

Advanced Materials Development from 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-

The derivatives of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- are key components in the development of advanced materials, particularly high-performance polymers that demand exceptional thermal stability and mechanical strength.

Polyimides and Copolyamides: The B4AP diamine monomer, derived from the title compound, has been used to synthesize a new series of polyimides through condensation reactions with aromatic dianhydrides. researchgate.net These polymers exhibit remarkably high thermal stability, with decomposition temperatures starting around 400°C. researchgate.net Further enhancement is achieved through copolymerization, which can increase the 5% weight loss temperature to well over 500°C, making these materials suitable for applications in aerospace and electronics where resistance to extreme temperatures is critical. researchgate.net

Epoxy Resins: The biphenyl structure is a well-established component in high-performance epoxy resins used for integrated circuit encapsulation and optical sheets. google.complaschina.com.cn The rigidity of the biphenyl backbone contributes to excellent heat resistance and mechanical properties in the cured product. sinocurechem.com Biphenyl-based liquid crystalline epoxy resins have been investigated for dental restorative nanocomposites, where they contribute to low shrinkage during polymerization and improved mechanical properties like hardness and flexural modulus. nih.gov Research in this area focuses on creating epoxy systems with tailored characteristics, such as high thermal conductivity for heat dissipation in electronic packaging or high transparency for optical applications. google.comresearchgate.net

Table 2: Properties of Advanced Polymers Derived from Biphenyl Structures

| Polymer Class | Biphenyl-Based Monomer Example | Key Properties | Potential Applications |

| Polyimides | 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl researchgate.net | High thermal stability (Td > 400°C), good mechanical strength researchgate.net | Aerospace components, flexible electronics, high-temperature insulators |

| Epoxy Resins | Diglycidyl ethers of biphenol sinocurechem.comnih.gov | Excellent heat resistance, high mechanical strength, low polymerization shrinkage sinocurechem.comnih.gov | Electronic packaging, adhesives, optical sheets google.com, dental composites nih.gov |

| Aromatic Polyesters | Bisphenols containing biphenyl groups researchgate.net | High glass transition temperatures (Tg > 220°C), good solubility, film-forming capability researchgate.net | High-performance films, coatings, engineering plastics |

Computational Design and Predictive Modeling for Biphenyl-Based Systems

As the complexity of biphenyl-based materials grows, computational chemistry has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights into the structure-property relationships of these systems.

Future research directions in this area include:

Molecular Geometry and Electronic Properties: DFT is widely used to optimize the molecular structure of biphenyl derivatives, providing accurate bond lengths and angles. nih.goveurjchem.com These calculations are also used to determine electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule and its potential in optical and electronic applications. eurjchem.comresearchgate.net

Predicting Material Properties: Computational methods can predict macroscopic properties. For instance, DFT calculations of the dipole moment of biphenyl derivatives are used to screen for potential candidates as chiral dopants in liquid crystals. researchgate.netjcsp.org.pk For polymer design, simulations can predict properties like glass transition temperature and mechanical moduli, reducing the need for extensive trial-and-error synthesis.

Intermolecular Interaction Analysis: Understanding how molecules pack in a solid state is crucial for materials science. Hirshfeld surface analysis, derived from DFT calculations, is employed to quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern the material's structure and stability. nih.gov

Reaction Mechanism and Dynamics: MD simulations are used to study the dynamic behavior of biphenyl-based systems, such as the interaction of biphenyl ligands with biological targets or the formation of nanomembranes. nih.govbeilstein-journals.org This allows researchers to model complex processes and design molecules with specific binding or self-assembly characteristics.

By leveraging these predictive models, researchers can accelerate the design of new materials based on the 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- scaffold, targeting specific applications with greater precision and efficiency.

Q & A

Q. What are the common synthetic routes for 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of 4,4'-functionalized biphenyls can be prepared using Suzuki-Miyaura cross-coupling or Ullmann reactions. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), catalyst systems (e.g., palladium complexes for cross-coupling), and temperature significantly impact yield and purity. Microwave-assisted synthesis (e.g., ) reduces reaction time and improves selectivity compared to conventional heating . Ionic liquid catalysts (e.g., ) enhance reaction efficiency by stabilizing intermediates and reducing side reactions.

Q. What spectroscopic techniques are most effective for confirming the structure of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-, and how should data be interpreted?

- Methodological Answer : 1H-NMR and 13C-NMR are critical for structural elucidation. For instance, the aromatic proton signals in the biphenyl core appear as multiplet peaks between δ 7.2–7.8 ppm, while phenoxymethyl groups show distinct singlet peaks for methylene protons (δ ~4.8–5.2 ppm) . FT-IR confirms functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+ or [M+Na]+) for molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- derivatives using green chemistry approaches?

- Methodological Answer : Green methods include microwave-assisted synthesis (reduces energy use by 50–70%) and mechanochemical grinding (solvent-free). highlights ionic liquids as recyclable catalysts, improving atom economy. Optimizing stoichiometry (e.g., 1:2 molar ratio for phenoxymethyl substituents) minimizes waste. Reaction monitoring via in-situ FT-IR or HPLC ensures real-time control of byproducts .

Q. What strategies are recommended for resolving contradictions in reported synthetic yields of 1,1'-Biphenyl derivatives across different methodologies?

- Methodological Answer : Systematic comparison of variables (e.g., catalyst loading, solvent, temperature) using Design of Experiments (DoE) identifies critical factors. For example, Pd(PPh₃)₄ may yield 85% in THF but only 60% in DMF due to solvent coordination effects. Contradictions in yields (e.g., vs. 5) can be resolved by replicating protocols under inert atmospheres or with purified starting materials. Statistical tools like ANOVA validate reproducibility .

Q. How can differential scanning calorimetry (DSC) be applied to study the phase behavior of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-based materials?

- Methodological Answer : DSC thermograms (e.g., ) reveal melting points (), glass transition temperatures (), and thermal stability. For liquid crystalline derivatives, heating/cooling cycles (e.g., 10°C/min) identify enantiotropic or monotropic mesophases. Data interpretation requires baseline correction and integration of peak areas to calculate enthalpy changes (). Cross-validation with polarized optical microscopy (POM) confirms mesophase textures .

Q. What methodological considerations are critical when evaluating the antimicrobial activity of 1,1'-Biphenyl derivatives, and how should conflicting bioactivity data be addressed?

- Methodological Answer : Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. reports MIC values against S. aureus and E. coli in Table IX, but discrepancies may arise from bacterial strain variability or solvent effects (e.g., DMSO toxicity). Controls must include solvent-only and reference antibiotics (e.g., ampicillin). Statistical analysis (e.g., Student’s t-test) validates significance. Re-testing under identical conditions resolves conflicts .

Q. How does the incorporation of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- into organic semiconductors affect charge transport properties?

- Methodological Answer : The biphenyl core enhances π-conjugation, improving hole mobility. demonstrates its use in organic light-emitting diodes (OLEDs) with double-layer structures (e.g., ITO/Mg:Ag electrodes). Space-charge-limited current (SCLC) measurements quantify hole mobility (). Computational modeling (e.g., DFT) predicts HOMO/LUMO levels, correlating with experimental cyclic voltammetry (CV) data. Device efficiency (e.g., external quantum efficiency >1%) depends on interfacial engineering .

Q. What advanced computational methods predict the optoelectronic properties of 1,1'-Biphenyl derivatives?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates electronic transitions and absorption spectra. uses time-dependent DFT (TD-DFT) to model exciton-polariton interactions in light-emitting layers. Experimental validation via UV-Vis spectroscopy and electroluminescence spectra ensures accuracy. Machine learning models trained on existing datasets (e.g., Harvard Clean Energy Project) predict bandgap tunability .

Q. How can researchers design experiments to investigate the environmental stability of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)- under varying conditions?

- Methodological Answer : Accelerated degradation studies under UV light, humidity (85% RH), and elevated temperatures (40–60°C) simulate environmental stress. LC-MS/MS identifies degradation products (e.g., biphenyl quinones). ECOSAR models predict ecotoxicity. ’s EPA literature review framework guides study design, emphasizing OECD 301F biodegradability tests and OECD 211 Daphnia magna toxicity assays .

Q. What are the challenges in synthesizing chiral derivatives of 1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-, and how can enantiomeric purity be characterized?

- Methodological Answer : Chiral induction requires asymmetric catalysis (e.g., BINAP ligands) or chiral auxiliaries. ’s DSC data for chiral intermediates highlights phase purity challenges. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) resolves enantiomers. Optical rotation ([α]D) and circular dichroism (CD) spectra confirm enantiomeric excess (>99%). X-ray crystallography definitively assigns absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.